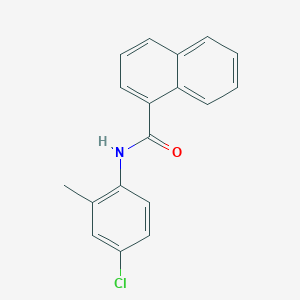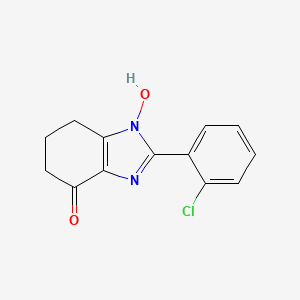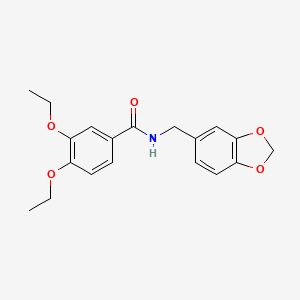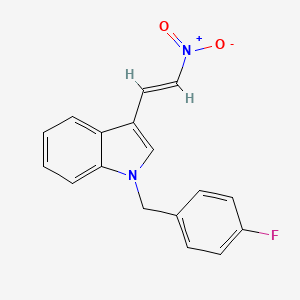
dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FL-PR, is a compound with potential therapeutic applications in various diseases. This compound belongs to the class of pyridine derivatives and has attracted significant attention in the scientific community due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and neurodegeneration. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of several genes involved in inflammation and cancer progression. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in neurodegeneration.
Biochemical and Physiological Effects
dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for commercial production. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also shown promising results in various scientific research studies, indicating its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to investigate its potential side effects and toxicity in animal models. In addition, further research is needed to fully understand the mechanism of action of dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate and to develop more potent derivatives with improved pharmacological properties.
Métodos De Síntesis
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized by the reaction of 2-fluorobenzaldehyde with isopropylamine in the presence of dimethyl malonate. The resulting intermediate is then treated with sodium ethoxide to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in cancer, inflammation, and neurological disorders. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit anti-proliferative effects in cancer cells and has shown to induce apoptosis in human breast cancer cells. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its neuroprotective effects and has shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
dimethyl 4-(2-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-11(2)20-9-13(17(21)23-3)16(14(10-20)18(22)24-4)12-7-5-6-8-15(12)19/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZYIDWFSVXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-fluorophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)



![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)